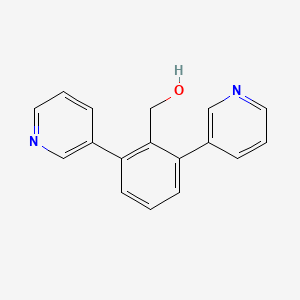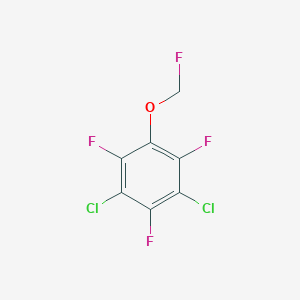
1,3-Dichloro-5-fluoromethoxy-2,4,6-trifluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-5-fluoromethoxy-2,4,6-trifluorobenzene is a chemical compound with the molecular formula C7H2Cl2F4O and a molecular weight of 248.99 g/mol . This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a fluoromethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-fluoromethoxy-2,4,6-trifluorobenzene typically involves the fluorination of a precursor compound. One common method involves the use of pentachlorobenzonitrile and alkali metal fluoride as raw materials. The reaction is catalyzed by N,N,N-hexa-substituted guanidine in an organic solvent. The fluorination reaction is followed by hydrolysis under alkaline conditions using sodium hydroxide, and finally, decarboxylation to obtain the desired product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient catalysts and solvents is crucial to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
1,3-Dichloro-5-fluoromethoxy-2,4,6-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives, while oxidation reactions can produce various oxidized products.
科学的研究の応用
1,3-Dichloro-5-fluoromethoxy-2,4,6-trifluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dichloro-5-fluoromethoxy-2,4,6-trifluorobenzene involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and fluoromethoxy group can interact with various enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: A similar compound with three chlorine and three fluorine atoms attached to a benzene ring.
1,3-Dichloro-2,4,6-trifluorobenzene: Another related compound with two chlorine and three fluorine atoms on the benzene ring.
Uniqueness
1,3-Dichloro-5-fluoromethoxy-2,4,6-trifluorobenzene is unique due to the presence of the fluoromethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific scientific research and industrial applications.
特性
分子式 |
C7H2Cl2F4O |
|---|---|
分子量 |
248.99 g/mol |
IUPAC名 |
1,3-dichloro-2,4,6-trifluoro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F4O/c8-2-4(11)3(9)6(13)7(5(2)12)14-1-10/h1H2 |
InChIキー |
RRYVDTZQDGLMIG-UHFFFAOYSA-N |
正規SMILES |
C(OC1=C(C(=C(C(=C1F)Cl)F)Cl)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


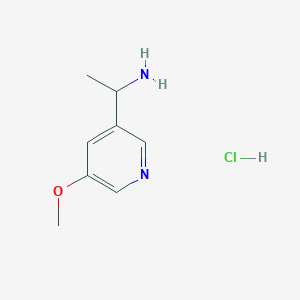

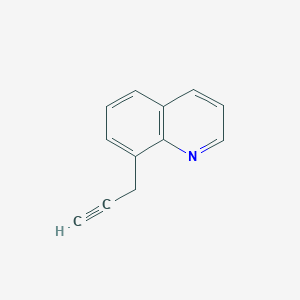
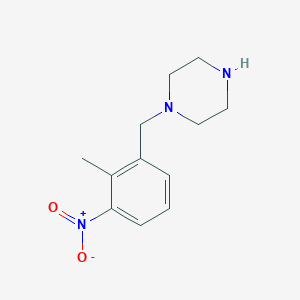
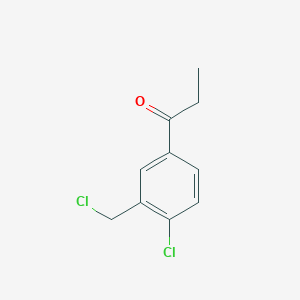
![2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B14055781.png)
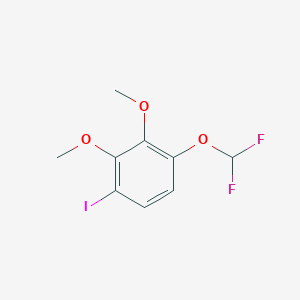
![1-Azaspiro[4.5]decane-2,6-dione](/img/structure/B14055793.png)


![(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide](/img/structure/B14055808.png)
